N1-Methyl Substitution Is Critical for TTR Inhibitory Activity: Compound 2e (IC₅₀ 6.3 µM) vs. Des-methyl Analogue 2d (IC₅₀ > 50 µM)
In the González et al. (2009) series, compound 2e (1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one) exhibited an IC₅₀ of 6.3 µM for inhibition of acid-mediated TTR Y78F fibrillogenesis, whereas its direct des-methyl analogue 2d (3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one, R₁ = H) showed no meaningful inhibition up to 40 µM (IC₅₀ > 50 µM) [1]. Both compounds were tested under identical conditions in the kinetic turbidimetric assay.
| Evidence Dimension | TTR fibrillogenesis inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.3 µM; RA = 100% (compound 2e) |
| Comparator Or Baseline | IC₅₀ > 50 µM (compound 2d, des-methyl analogue) |
| Quantified Difference | > 7.9-fold improvement in potency with N1-methyl substitution |
| Conditions | Kinetic turbidimetric assay; TTR variant Y78F at pH 4.4; inhibitor concentration range 0–40 µM; IC₅₀ derived from fitting initial rates of fibril formation (v₀) vs. [I] to Eq. 1; mean of three experiments |
Why This Matters
This demonstrates that the N1-methyl group is an essential pharmacophoric feature; sourcing the des-methyl analogue for TTR-related studies would yield a false-negative result.
- [1] González, A.; Quirante, J.; Nieto, J.; Almeida, M.R.; Saraiva, M.J.; Planas, A.; Arsequell, G.; Valencia, G. Isatin derivatives, a novel class of transthyretin fibrillogenesis inhibitors. Bioorg. Med. Chem. Lett. 2009, 19, 5270–5273. DOI: 10.1016/j.bmcl.2009.03.004. View Source
